Mevastatin

描述

美伐他汀,也称为紧密霉素,是一种降血脂药物,属于他汀类化合物。它于 1970 年代由恩多昭在青霉菌中首次分离出来。 美伐他汀被认为是 3-羟基-3-甲基戊二酰辅酶 A 还原酶的竞争性抑制剂,该酶在胆固醇的生物合成中起着至关重要的作用 .

准备方法

合成路线和反应条件: 美伐他汀的生物合成主要涉及 I 型聚酮合酶途径。该过程始于六酮的形成,该六酮经历狄尔斯-阿尔德环化反应。随后是进一步延长至九酮、氧化和脱水步骤。 最后一步涉及添加二酮侧链和甲基化 .

工业生产方法: 美伐他汀的工业生产通常涉及使用青霉菌或短密青霉菌菌株进行发酵过程。 然后对发酵液进行提取和纯化过程,以分离出活性形式的美伐他汀 .

反应类型:

氧化: 美伐他汀可以发生氧化反应,特别是在其结构中存在的羟基处。

还原: 还原反应可以在羰基处发生,将其转化为羟基。

取代: 美伐他汀可以参与取代反应,尤其是在酯官能团处。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

取代: 酸性或碱性条件可以促进取代反应,试剂如盐酸或氢氧化钠。

科学研究应用

Wound Healing

Mevastatin has been shown to promote wound healing through several mechanisms. A study demonstrated that topical application of this compound enhances epithelialization and angiogenesis in diabetic foot ulcers (DFUs) by modulating glucocorticoid receptor ligands and inhibiting c-Myc expression. This was confirmed using both in vivo porcine models and ex vivo human tissue samples.

Key Findings:

- Mechanism: this compound disrupts caveolae to restore epidermal growth factor (EGF) signaling, promoting keratinocyte migration.

- Gene Expression: Induced expression of migration-related genes (e.g., RAC2) while inhibiting cell cycle regulators (e.g., CDK4).

- Clinical Implication: Potential therapeutic agent for chronic wounds unresponsive to standard treatments .

Cancer Research

The anticancer properties of this compound have been explored in various malignancies, including multiple myeloma and hepatocellular carcinoma. Research indicates that this compound induces apoptosis in U266 myeloma cells, suggesting its potential as a chemotherapeutic agent.

Case Study: U266 Myeloma Cells

- Apoptosis Induction: this compound treatment resulted in a significant increase in apoptotic cells (64.5% at 72 hours).

- Clinical Trials: Early-phase trials have shown limited efficacy; however, combination therapies with existing chemotherapeutics may enhance antitumor activity .

Table: Efficacy of this compound in Cancer Cell Lines

Viral Infections

This compound's impact on hepatitis C virus (HCV) replication has been studied with mixed results. In one study, this compound impaired HCV replication in certain cell lines but increased HCV RNA levels in others.

Key Findings:

- Cell Line Variability: Different responses observed in HuH7 and MMHD3 HCV replicon cells.

- Mechanism: Statins may influence lipid metabolism critical for viral replication processes .

Neurological Applications

Research indicates that this compound may provide neuroprotective effects following cerebral ischemia. A study found that chronic this compound treatment upregulated endothelial nitric oxide synthase (eNOS), enhancing cerebral blood flow and reducing infarct size.

Table: Neuroprotective Effects of this compound

| Treatment Duration (days) | Dose (mg/kg/day) | Infarct Reduction (%) | eNOS Upregulation |

|---|---|---|---|

| 14 | 20 | 37 | Yes |

| 28 | 20 | 26 | Yes |

作用机制

美伐他汀通过竞争性抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶来发挥作用。这种抑制阻止了 3-羟基-3-甲基戊二酰辅酶 A 转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。 结果,肝脏中胆固醇的生成减少,导致血液中低密度脂蛋白胆固醇的吸收增加 .

类似化合物:

洛伐他汀: 第一个商业化的他汀类药物,结构类似于美伐他汀。

普伐他汀: 美伐他汀的衍生物,具有改善的药代动力学特性。

辛伐他汀: 另一种作用机制相似但药理特征不同的他汀类药物。

美伐他汀的独特性: 美伐他汀的独特之处在于它是第一个被发现的他汀类药物,是其他他汀类药物开发的前体。 它的发现为一类新的降胆固醇药物的开发铺平了道路 .

相似化合物的比较

Lovastatin: The first commercially available statin, structurally similar to mevastatin.

Pravastatin: A derivative of this compound with improved pharmacokinetic properties.

Simvastatin: Another statin with a similar mechanism of action but different pharmacological profile.

Uniqueness of this compound: this compound is unique in that it was the first statin to be discovered and serves as the precursor for the development of other statins. Its discovery paved the way for the development of a new class of cholesterol-lowering drugs .

生物活性

Mevastatin, a member of the statin family, is primarily known for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. However, recent studies have highlighted its diverse biological activities beyond cholesterol lowering, including effects on apoptosis, cell cycle regulation, and potential therapeutic applications in various diseases.

This compound exerts its biological effects primarily through the inhibition of HMG-CoA reductase, leading to reduced levels of mevalonate and downstream products essential for cell proliferation and survival. This mechanism triggers several pathways that result in apoptosis and cell cycle arrest in various cancer cell lines.

Apoptosis Induction

This compound has been shown to induce apoptosis in multiple human cancer cells. For instance, a study on U266 human myeloma cells demonstrated that this compound treatment resulted in significant apoptosis characterized by increased caspase-3 activity and mitochondrial membrane depolarization. The expression of anti-apoptotic Bcl-2 was downregulated while pro-apoptotic factors remained unchanged, suggesting a shift in the balance towards apoptosis (Table I) .

Table I: Apoptosis Induction by this compound in U266 Cells

| Treatment | % Apoptosis (48h) | % Apoptosis (72h) |

|---|---|---|

| Control | 10.61 ± 0.49 | 12.45 ± 1.48 |

| This compound | 49.65 ± 4.17 | 64.5 ± 7.77 |

| Nok1 (Neutralizing) | 10.33 ± 0.61 | 11.09 ± 1.23 |

| Anti-TNFα | 9.75 ± 0.31 | 13.18 ± 1.38 |

| Anti-TRAIL | 13 ± 1.41 | 15 ± 0 |

Cell Cycle Regulation

This compound has also been observed to cause cell cycle arrest in various cancer cell lines, including Caco-2 colon cancer cells. Treatment with this compound led to G0/G1 phase arrest and downregulation of cyclin-dependent kinases (cdk) such as cdk4 and cdk6, while upregulating inhibitors like p21 and p27 . This indicates that this compound not only induces apoptosis but also prevents cell proliferation.

Effects on Viral Replication

Interestingly, this compound's effects extend to viral infections as well. In studies involving Hepatitis C Virus (HCV), this compound exhibited a dual effect depending on the cellular context: it inhibited HCV replication in HuH7 cells but paradoxically increased replication in MMHD3 cells due to altered cholesterol metabolism . This highlights the complexity of this compound's biological activity.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia by upregulating endothelial nitric oxide synthase (eNOS), which enhances cerebral blood flow independent of cholesterol levels . This suggests potential therapeutic implications for stroke prevention and treatment.

Wound Healing Properties

Topical application of this compound has been associated with enhanced wound healing through its anti-inflammatory properties and promotion of angiogenesis via vascular endothelial growth factor A (VEGFA) induction . This finding opens avenues for exploring this compound in dermatological therapies.

Case Studies and Clinical Trials

Clinical trials have explored this compound's potential as a chemotherapeutic agent, although results have been mixed. A phase I trial reported minor responses in patients with anaplastic astrocytomas at high doses, while other trials showed no significant efficacy against breast or prostate cancers .

属性

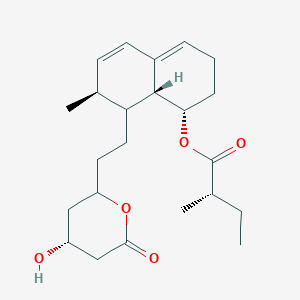

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLFOPYRIVGYMJ-INTXDZFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040684 | |

| Record name | Mevastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site. | |

| Record name | Mevastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73573-88-3 | |

| Record name | Mevastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73573-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mevastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mevastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQM1K0W9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Mevastatin?

A1: this compound is a potent and specific competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, , , , , ]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol.

Q2: How does this compound's inhibition of HMG-CoA reductase affect cholesterol levels?

A2: By inhibiting HMG-CoA reductase, this compound effectively blocks the production of mevalonate, thereby reducing the availability of this precursor for cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels [, , ].

Q3: Does this compound impact other cellular processes besides cholesterol synthesis?

A3: Yes, this compound also affects the synthesis of non-sterol isoprenoids, which are crucial for various cellular functions such as cell growth, differentiation, and signal transduction [, , ]. It can impact protein prenylation, a post-translational modification essential for the localization and function of many signaling proteins [, , ]. This interference with protein prenylation contributes to this compound's diverse biological effects.

Q4: How does this compound impact bone resorption?

A4: Research suggests that this compound inhibits bone resorption by interfering with the fusion of pre-osteoclasts into mature, multinucleated osteoclasts. It also disrupts the actin ring in osteoclasts, a structure crucial for bone resorption []. These effects are attributed to this compound's inhibition of protein prenylation, which is essential for osteoclast formation and function.

Q5: Can this compound induce apoptosis in certain cell types?

A5: Yes, studies have shown that this compound can induce apoptosis in various cell types, including leukemia cells [, ], myeloma cells [], and vascular smooth muscle cells []. The mechanisms underlying this compound-induced apoptosis are complex and may involve multiple pathways, including the disruption of mitochondrial function and activation of caspase cascades [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C23H36O5, and its molecular weight is 392.52 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, studies have used techniques like mass spectrometry and UV spectrometry to identify and characterize this compound [, ]. Additionally, NMR spectroscopy has been employed to elucidate the structure of this compound and its derivatives [, ].

Q8: What are some strategies for improving this compound's stability and bioavailability?

A8: Formulation strategies, such as the use of specific excipients or encapsulation techniques, can enhance this compound's stability, solubility, and bioavailability. These strategies aim to protect the drug from degradation and improve its delivery to the target site.

Q9: Does this compound have any catalytic properties?

A9: this compound itself does not possess intrinsic catalytic activity. It functions as an enzyme inhibitor, specifically targeting HMG-CoA reductase to exert its pharmacological effects.

Q10: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry and modeling techniques like molecular docking have been used to study the interaction between this compound and its target, HMG-CoA reductase. These simulations help visualize the binding mode and interactions at the molecular level [].

Q11: How do structural modifications of this compound affect its activity?

A12: Modifications to this compound's structure can significantly influence its potency, selectivity, and pharmacological properties. For instance, the presence of a closed-ring structure is crucial for its inhibitory activity against HMG-CoA reductase, as evidenced by the lack of activity observed with the open-ring structure of Pravastatin [, ]. Specific structure-activity relationship studies exploring different this compound analogs provide detailed insights into these relationships.

Q12: How does the activity of this compound compare to other statins?

A13: Atorvastatin has been shown to be 10-fold more potent in vitro against Plasmodium falciparum than other statins, including this compound [].

Q13: What in vitro models have been used to study the effects of this compound?

A13: Various cell-based assays and in vitro models have been employed to investigate this compound's effects. These include studies using:

- Cultured mammalian cells: To assess this compound's impact on cholesterol synthesis, DNA replication, cell cycle progression, and differentiation [, , , , , ].

- Cancer cell lines: To evaluate its antiproliferative and pro-apoptotic effects [, , , ].

- Bone marrow-derived macrophages: To study its effects on cholesterol ester accumulation [].

- Microbial cells: To investigate its impact on hydrogen production in microbial electrolysis cells [].

Q14: What animal models have been used to study this compound?

A14: Animal models have been valuable tools in this compound research. Examples include:

- Rodent models: To evaluate its hypocholesterolemic activity and effects on cholesterol synthesis in various tissues [].

- Mouse models: To investigate its effects on bone formation and resorption [].

- Chicken embryo models: To study the anti-angiogenic effects of this compound [].

Q15: Are there any notable findings from in vivo studies using this compound?

A17: Research using a mouse model of bone transplantation demonstrated that topical administration of this compound led to increased bone mass in isografted bone []. The study suggests that this effect may be mediated by enhanced bone turnover and the upregulation of bone morphogenetic protein-2 (BMP-2) and receptor activator of NF-kB ligand (RANKL) mRNA expression.

Q16: Are there known mechanisms of resistance to this compound?

A18: Research indicates that prolonged exposure to this compound can lead to the development of resistance in some cell lines. For example, one study generated a this compound-resistant mouse cell line (CR200) with a 100-fold higher resistance to the inhibitor []. This resistance was attributed to two primary defects:

Q17: How is this compound typically analyzed and quantified?

A17: Various analytical techniques are employed for the characterization and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying this compound and its related compounds in various matrices, such as fermentation broth and biological samples [, , ].

- Thin-Layer Chromatography (TLC): A simpler and more rapid method for separating and detecting this compound and related compounds, particularly useful for screening purposes [].

- Mass Spectrometry (MS): This technique provides accurate mass measurements and structural information, often coupled with HPLC for enhanced sensitivity and selectivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。